molecular formula C8H19Cl2N3O2 B116163 L-N6-(1-Iminoethyl)lysine dihydrochloride CAS No. 159190-45-1

L-N6-(1-Iminoethyl)lysine dihydrochloride

Cat. No.: B116163
CAS No.: 159190-45-1
M. Wt: 260.16 g/mol
InChI Key: OQIBCXRAFAHXMM-KLXURFKVSA-N
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Description

L-N6-(1-Iminoethyl)lysine dihydrochloride is a synthetic organic compound known for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has significant applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is often used to study the modulation of nitric oxide production in various biological systems.

Scientific Research Applications

L-N6-(1-Iminoethyl)lysine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study the effects of nitric oxide modulation.

    Biology: Employed in cellular and molecular biology to investigate the role of nitric oxide in cellular signaling and immune responses.

    Medicine: Utilized in pharmacological studies to explore potential therapeutic applications, particularly in conditions involving inflammation and immune response.

    Industry: Applied in the development of new drugs and therapeutic agents targeting nitric oxide pathways.

Mechanism of Action

Target of Action

The primary target of L-N6-(1-Iminoethyl)lysine dihydrochloride is the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

this compound acts as a selective inhibitor of iNOS . It binds to the active site of iNOS, preventing it from producing nitric oxide. This compound has been shown to be more potent for mouse iNOS (miNOS) with an IC50 value of 3.3 μM .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of iNOS by this compound can lead to a decrease in nitric oxide production. This can have various effects at the molecular and cellular level, such as reducing inflammation and modulating the activity of certain proteins .

Safety and Hazards

The compound is associated with certain hazards. It may be harmful if swallowed, in contact with skin, or if inhaled . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-N6-(1-Iminoethyl)lysine dihydrochloride is synthesized through a series of chemical reactions involving L-lysine. The primary synthetic route involves the acetamidination of L-lysine, followed by the formation of the dihydrochloride salt. The reaction conditions typically include the use of acetamidine hydrochloride and appropriate solvents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required quality standards. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

L-N6-(1-Iminoethyl)lysine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-iminoethyl-L-lysine derivatives with altered functional groups, while reduction can produce more stable analogs with modified activity .

Comparison with Similar Compounds

Similar Compounds

    Nω-Nitro-L-arginine methyl ester hydrochloride: Another iNOS inhibitor with different selectivity and potency.

    NG-Methyl-L-arginine acetate salt: A compound with similar inhibitory effects on nitric oxide synthase but with distinct chemical properties.

    L-N5-(1-Iminoethyl)ornithine hydrochloride: A structurally related compound with comparable biological activity.

Uniqueness

L-N6-(1-Iminoethyl)lysine dihydrochloride is unique due to its high selectivity for inducible nitric oxide synthase, making it a valuable tool in research focused on nitric oxide modulation. Its specific inhibitory profile and stability under various conditions further enhance its utility in scientific studies.

Properties

IUPAC Name

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.2ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIBCXRAFAHXMM-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040562
Record name N-Iminoethyl-L-lysine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159190-45-1
Record name N-Iminoethyl-L-lysine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159190451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Iminoethyl-L-lysine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159190-45-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-IMINOETHYL-L-LYSINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BL5V0T01Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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